molecular formula C14H12F2N2O B5892530 1-(5-Fluoro-2-methylphenyl)-3-(2-fluorophenyl)urea

1-(5-Fluoro-2-methylphenyl)-3-(2-fluorophenyl)urea

Cat. No.: B5892530
M. Wt: 262.25 g/mol
InChI Key: PFQHJEJINFDHSY-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-methylphenyl)-3-(2-fluorophenyl)urea is an organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of two fluorine atoms and a urea moiety, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 1-(5-Fluoro-2-methylphenyl)-3-(2-fluorophenyl)urea typically involves the reaction of 5-fluoro-2-methylphenyl isocyanate with 2-fluoroaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-(5-Fluoro-2-methylphenyl)-3-(2-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to facilitate the reactions.

Scientific Research Applications

1-(5-Fluoro-2-methylphenyl)-3-(2-fluorophenyl)urea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-methylphenyl)-3-(2-fluorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(5-Fluoro-2-methylphenyl)-3-(2-fluorophenyl)urea can be compared with other similar compounds, such as:

    5-Fluoro-2-methylphenyl isocyanate: Shares a similar structure but lacks the urea moiety.

    2-Fluoro-5-methylphenyl isocyanate: Another related compound with a different substitution pattern.

The uniqueness of this compound lies in its specific combination of fluorine atoms and urea group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(5-fluoro-2-methylphenyl)-3-(2-fluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O/c1-9-6-7-10(15)8-13(9)18-14(19)17-12-5-3-2-4-11(12)16/h2-8H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQHJEJINFDHSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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